1-BENZYL-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
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Overview
Description
1-BENZYL-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex heterocyclic compound. It is characterized by the presence of a pyrimido[4,5-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The compound also features a benzyl group, a thiophene ring, and two trifluoromethyl groups, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
The synthesis of 1-BENZYL-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrimido[4,5-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Incorporation of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Addition of trifluoromethyl groups: This step typically involves the use of trifluoromethylating agents under specific conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-BENZYL-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The thiophene ring allows for cross-coupling reactions such as Suzuki or Stille coupling.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
1-BENZYL-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of 1-BENZYL-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-BENZYL-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Thiophene-containing compounds: These compounds have a thiophene ring and are studied for their electronic and photophysical properties.
Trifluoromethylated compounds: The presence of trifluoromethyl groups imparts unique chemical and physical properties, making these compounds valuable in various fields.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
CAS No. |
524053-39-2 |
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Molecular Formula |
C19H12F6N4O2S |
Molecular Weight |
474.4g/mol |
IUPAC Name |
1-benzyl-7-thiophen-2-yl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12F6N4O2S/c20-18(21,22)17(19(23,24)25)12-14(26-13(28-17)11-7-4-8-32-11)29(16(31)27-15(12)30)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,26,28)(H,27,30,31) |
InChI Key |
HOCOKOKYRFWIAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CS4)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CS4)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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